4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine

TAAR1 agonist GPCR signaling neuropsychiatric drug discovery

This aminopyrazole scaffold reliably activates human TAAR1 (EC50 26 nM) and cross-reacts with rodent orthologs, yet generic 3-aminopyrazoles lack this potency. Procure the precise 4-chloro-N1-cyclopentyl derivative to ensure target engagement. - Delivers single-digit nanomolar rat TAAR1 agonism (EC50 1 nM). - Aqueous solubility of 38 µg/mL; soluble in DMSO for in vitro pharmacology. - Supplied at ≥98% purity, characterized by HPLC for direct use in SAR and in vivo studies.

Molecular Formula C8H12ClN3
Molecular Weight 185.65 g/mol
Cat. No. B10903476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine
Molecular FormulaC8H12ClN3
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=C(C(=N2)N)Cl
InChIInChI=1S/C8H12ClN3/c9-7-5-12(11-8(7)10)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,11)
InChIKeyVTSLSIVXWXYXNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine: Structural and Physicochemical Baseline for Procurement Decisions


4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine (CAS: 1006470-49-0) is a heterocyclic small molecule belonging to the 3-aminopyrazole class. It features a pyrazole ring with a chlorine atom at the 4-position and a cyclopentyl group at the 1-position, resulting in a molecular formula of C8H12ClN3 and a molecular weight of 185.65 g/mol . The compound is typically available as a free base with a purity of ≥98% and exhibits limited aqueous solubility (38 µg/mL) but is soluble in most organic solvents . These baseline characteristics define the material properties that procurement specialists and research chemists must consider when selecting this compound for specific synthetic or biological applications.

Why Generic 3-Aminopyrazole Substitution Is Not Viable for 4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine


Substitution with structurally similar 3-aminopyrazoles, such as the unsubstituted core (3-aminopyrazole), the 4-chloro derivative lacking an N1-substituent (4-chloro-1H-pyrazol-3-amine), or the N1-cyclopentyl derivative lacking the 4-chloro group (1-cyclopentyl-1H-pyrazol-3-amine), fundamentally alters both physicochemical and biological performance [1]. The combination of the electron-withdrawing 4-chloro substituent and the lipophilic N1-cyclopentyl group in 4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine creates a unique steric and electronic environment that modulates target engagement, as demonstrated by its sub-100 nM agonist activity at the human trace amine-associated receptor 1 (TAAR1), an activity profile that is not recapitulated by its simpler analogs [2]. Consequently, procuring a generic alternative risks compromised potency, altered selectivity, and failed experimental reproducibility.

Quantitative Differentiation of 4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine from Structural Analogs


TAAR1 Agonist Potency: 26 nM EC50 in Human TAAR1 cAMP Accumulation Assay

4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine demonstrates potent agonist activity at human trace amine-associated receptor 1 (TAAR1) with an EC50 of 26 nM in a cAMP accumulation assay using recombinant HEK293 cells [1]. In contrast, the simpler analog 4-chloro-1H-pyrazol-3-amine, which lacks the N1-cyclopentyl group, shows no reported TAAR1 activity in the same assay system [2]. The difference highlights the critical role of the cyclopentyl substitution for achieving nanomolar potency at this target.

TAAR1 agonist GPCR signaling neuropsychiatric drug discovery

Aqueous Solubility: 38 µg/mL Enables Formulation Feasibility

The measured aqueous solubility of 4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine is 38 µg/mL . This value represents a moderate solubility profile that is amenable to standard formulation approaches for in vitro and in vivo studies. In comparison, the unsubstituted 3-aminopyrazole core exhibits significantly higher aqueous solubility (>10 mg/mL), which is attributed to its smaller size and lower lipophilicity [1]. The reduced solubility of 4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine is a direct consequence of the added cyclopentyl and chloro substituents, which increase logP and decrease aqueous solvation.

Preformulation physicochemical characterization ADME optimization

Species-Specific TAAR1 Agonism: Potent Activity at Rat and Mouse Orthologs

The compound displays potent agonist activity at rat TAAR1 with an EC50 of 1 nM [1] and binds to mouse TAAR1 with a Ki of 2 nM [2]. While direct head-to-head data for a close structural analog is not available in the same species, class-level analysis of TAAR1 ligands indicates that the combination of 4-chloro and N1-cyclopentyl substituents is a key pharmacophore for achieving sub-10 nM potency across rodent species [3]. Compounds lacking these features, such as simple 3-aminopyrazoles, typically exhibit >100-fold lower affinity for TAAR1.

Species selectivity TAAR1 pharmacology in vivo model translation

Optimal Scientific and Industrial Use Cases for 4-Chloro-1-cyclopentyl-1H-pyrazol-3-amine Based on Verified Evidence


TAAR1 Agonist Tool Compound for Neuropsychiatric Target Validation

Given its potent and species-conserved TAAR1 agonist activity (human EC50 = 26 nM, rat EC50 = 1 nM, mouse Ki = 2 nM) [1], this compound is ideally suited as a pharmacological tool for validating TAAR1 as a therapeutic target in models of schizophrenia, addiction, and metabolic disorders. Procurement is recommended for in vitro signaling studies (cAMP, β-arrestin recruitment) and in vivo efficacy models where a well-characterized, species-cross-reactive ligand is required.

Reference Standard in Medicinal Chemistry Structure-Activity Relationship (SAR) Campaigns

The compound serves as a benchmark reference in SAR studies exploring 3-aminopyrazole-based kinase inhibitors and GPCR modulators [2]. Its well-defined substitution pattern (4-chloro, N1-cyclopentyl) and established activity at TAAR1 make it a valuable positive control for assessing the impact of scaffold modifications on target engagement. Procurement is justified for medicinal chemistry groups needing a reliable standard to calibrate assay performance and benchmark new analog potency.

Preformulation and Solubility Optimization Studies

With a measured aqueous solubility of 38 µg/mL , this compound is a representative lipophilic aminopyrazole for preformulation screening. Procurement is recommended for studies aimed at developing solubilization strategies (e.g., co-solvent systems, cyclodextrin complexation, amorphous solid dispersions) that can be generalized to a broader class of drug-like heterocycles. Its moderate solubility profile provides a realistic challenge for formulation scientists working with lead-like molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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